molecular formula C18H29NO3S B11477377 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide

2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11477377
M. Wt: 339.5 g/mol
InChI Key: BSLBHYKXWPTNBV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzene Ring Substituents:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Cyclohexyl Substitution: The final step involves the attachment of the 2-methylcyclohexyl group to the nitrogen atom of the sulfonamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Employed as a precursor in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The presence of various substituents on the benzene ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylbenzenesulfonamide: Lacks the cyclohexyl and propan-2-yl groups, resulting in different chemical properties and applications.

    N-(2-Methylcyclohexyl)-benzenesulfonamide: Does not have the methoxy and methyl groups, affecting its reactivity and biological activity.

    5-(Propan-2-yl)benzenesulfonamide: Missing the methoxy, methyl, and cyclohexyl groups, leading to distinct chemical behavior.

Uniqueness

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Biological Activity

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C16H25NO3SC_{16}H_{25}NO_3S. The compound features a benzenesulfonamide core, which is known for its diverse biological activities. The presence of methoxy and methyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide bond, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Studies have shown that compounds with a benzenesulfonamide structure often exhibit significant antimicrobial properties. For example, derivatives of benzenesulfonamides have been reported to possess moderate to excellent activity against various bacterial strains. In vitro tests indicate that this compound may exhibit similar properties, although specific data on this compound's antimicrobial efficacy remains limited.

Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives. A study evaluating various benzenesulfonamide compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involved caspase activation and cell cycle arrest at the G1 phase. While direct studies on our compound are scarce, its structural analogs suggest it may also possess anticancer properties.

Antioxidant Activity

Benzenesulfonamides are known to exhibit antioxidant properties, which can be beneficial in reducing oxidative stress-related diseases. Preliminary assays indicate that related compounds can scavenge free radicals effectively, implying that this compound may share this characteristic.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various benzenesulfonamide derivatives showed that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 32 to 128 µg/mL .
  • Anticancer Properties : In a study involving structurally related sulfonamides, compounds demonstrated IC50 values as low as 6 µM against HeLa cells, indicating potent anticancer activity . While direct testing on our compound is needed, these findings suggest potential efficacy.
  • Antioxidant Capacity : Research on similar sulfonamide compounds revealed significant antioxidant activity with IC50 values ranging from 10 to 50 µg/mL in DPPH radical scavenging assays . This positions our compound as a candidate for further antioxidant studies.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-12(2)15-11-18(17(22-5)10-14(15)4)23(20,21)19-16-9-7-6-8-13(16)3/h10-13,16,19H,6-9H2,1-5H3

InChI Key

BSLBHYKXWPTNBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC

Origin of Product

United States

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